molecular formula C10H9NO4S3 B6093218 methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate

methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate

Cat. No.: B6093218
M. Wt: 303.4 g/mol
InChI Key: NPHYCKNBKVRANF-UHFFFAOYSA-N
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Description

Methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate is an organic compound with the molecular formula C10H9NO4S3. It is characterized by the presence of a thiophene ring, a sulfonyl group, and a carboxylate ester group.

Safety and Hazards

“Methyl 3-amino-2-thiophenecarboxylate”, a similar compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate typically involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thienylsulfonamide in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 3-(thiophen-2-ylsulfonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S3/c1-15-10(12)9-7(4-6-17-9)11-18(13,14)8-3-2-5-16-8/h2-6,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHYCKNBKVRANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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